molecular formula C8H6N2O B11809430 2-Acetylnicotinonitrile CAS No. 1211523-06-6

2-Acetylnicotinonitrile

Cat. No.: B11809430
CAS No.: 1211523-06-6
M. Wt: 146.15 g/mol
InChI Key: QUNYQZWKUVQOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylnicotinonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of nicotinonitrile, characterized by the presence of an acetyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nicotinic acid as a starting material. The nicotinic acid is first converted to nicotinic acid N-oxide, which is then reacted with acetic anhydride. The deoxygenation step is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, followed by treatment with an alkaline aqueous solution and an aqueous acid solution to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Acetylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an acetyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1211523-06-6

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-acetylpyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6(11)8-7(5-9)3-2-4-10-8/h2-4H,1H3

InChI Key

QUNYQZWKUVQOQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.